molecular formula C8H12Br2Pd B3067500 Dibromo(1,5-cyclooctadiene)palladium(II) CAS No. 12145-47-0

Dibromo(1,5-cyclooctadiene)palladium(II)

Cat. No.: B3067500
CAS No.: 12145-47-0
M. Wt: 374.4 g/mol
InChI Key: VDWGPWKGFNEZFD-PHFPKPIQSA-L
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Description

Dibromo(1,5-cyclooctadiene)palladium(II): is an organometallic compound with the chemical formula C8H12Br2Pd . It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by its orange powder or chunk appearance and has a melting point of 201-205°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromo(1,5-cyclooctadiene)palladium(II) can be synthesized through the reaction of palladium(II) bromide with 1,5-cyclooctadiene in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in high purity .

Industrial Production Methods: In industrial settings, the production of dibromo(1,5-cyclooctadiene)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Dibromo(1,5-cyclooctadiene)palladium(II) is known to undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and reagents used .

Scientific Research Applications

Chemistry: Dibromo(1,5-cyclooctadiene)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its role in cross-coupling reactions makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using dibromo(1,5-cyclooctadiene)palladium(II) as a catalyst often have significant biological and medicinal properties. For example, many pharmaceutical intermediates and active ingredients are synthesized using palladium-catalyzed reactions .

Industry: In the industrial sector, dibromo(1,5-cyclooctadiene)palladium(II) is used in the production of fine chemicals, polymers, and materials for electronic applications. Its efficiency and versatility as a catalyst make it a valuable tool in various manufacturing processes .

Mechanism of Action

The mechanism by which dibromo(1,5-cyclooctadiene)palladium(II) exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

  • Dichloro(1,5-cyclooctadiene)palladium(II)
  • Bis(acetonitrile)dichloropalladium(II)
  • Bis(triphenylphosphine)palladium(II) dichloride

Uniqueness: Dibromo(1,5-cyclooctadiene)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. Compared to its dichloro counterpart, the bromide ligands offer different electronic and steric properties, influencing the compound’s behavior in various reactions .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dibromopalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGPWKGFNEZFD-PHFPKPIQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Br[Pd]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.Br[Pd]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12145-47-0
Record name Dibromo(1,5-cyclooctadiene) palladium (II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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